molecular formula C8H7N3O B8595380 3-Methylpyrido[3,4-b]pyrazin-2(1H)-one CAS No. 91983-45-8

3-Methylpyrido[3,4-b]pyrazin-2(1H)-one

Cat. No. B8595380
CAS RN: 91983-45-8
M. Wt: 161.16 g/mol
InChI Key: DHVODZREXYLNGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylpyrido[3,4-b]pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C8H7N3O and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methylpyrido[3,4-b]pyrazin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylpyrido[3,4-b]pyrazin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

91983-45-8

Product Name

3-Methylpyrido[3,4-b]pyrazin-2(1H)-one

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

3-methyl-1H-pyrido[3,4-b]pyrazin-2-one

InChI

InChI=1S/C8H7N3O/c1-5-8(12)11-6-2-3-9-4-7(6)10-5/h2-4H,1H3,(H,11,12)

InChI Key

DHVODZREXYLNGL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CN=C2)NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 3-nitro-pyridin-4-ylamine (15 g) in DCM (250 mL) was added triethyl amine (30 mL), Boc2O (23.5 g) and DMAP (1.31 g). The mixture was stirred at ambient temperature for 2 days. The solid was filtered off, and the filtrate was concentrated in vacuo. The residue was washed with MTBE. The yellow crystal was collected to afford (3-nitro-pyridin-4-yl)-carbamic acid tert-butyl ester (17 g). This material and ethyl pyruvate (100 mL) were dissolved in ethanol (150 mL) and treated with hydrogen gas (50 psi) in the presence of 10% palladium on charcoal (3 g) at 50° C. for two days. The catalyst was filtered off, and the filtrate was concentrated in vacuo. The residue was purified by chromatography on silica (eluent: pentane/EtOAc 10:1→2:1) to afford 2-(4-tert-butoxycarbonylamino-pyridin-3-ylamino)-propionic acid ethyl ester (5 g) as a yellow solid. A larger sample of this compound prepared in a similar manner (9 g) was stirred in 4M HCl in 1,4-dioxane (40 mL) at ambient temperature for 5 h. The precipitated solid was filtered off, washed with MTBE, and dried. The filtrate was concentrated to dryness, washed with MTBE, and dried to afford a second crop of the product. Total yield of 3-methyl-3,4-dihydro-1H-pyrido[3,4-b]pyrazin-2-one hydrochloride (5 g) as a white solid. 2.2 g of this material was suspended in water (20 mL) and treated with 30% aq hydrogen peroxide (1.2 mL) and NaOH (to adjust pH to 7-8). The mixture was stirred at 75° C. for 2 days. More 30% aq hydrogen peroxide (0.15 mL) was added, and stirring was continued for 2 additional days. The volatiles were removed in vacuo. The residue was washed with EtOAc to afford 3-methyl-1H-pyrido[3,4-b]pyrazin-2-one (0.8 g) as a yellowish solid. 0.7 g of this material and PyBroP (2.11 g) were suspended in DMF (3 mL). DIPEA (1.16 mL) was added and the mixture was stirred at ambient temperature overnight. The precipitated solid was filtered off, washed with ethanol, and dried to afford 2-(benzotriazol-1-yloxy)-3-methyl-pyrido[3,4-b]pyrazine (0.7 g) as a white solid. 430 mg of this material was suspended in ethanol (13 mL) and treated with hydrazine hydrate (0.5 mL) at 85° C. for 20 min. The solid was filtered off, washed with ethanol, and dried to afford IId (180 mg) as a yellowish solid sufficiently pure for the next step.
Name
3-methyl-3,4-dihydro-1H-pyrido[3,4-b]pyrazin-2-one hydrochloride
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
material
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.15 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.